molecular formula C12H9NO4 B1269873 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde CAS No. 425645-31-4

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

Cat. No.: B1269873
CAS No.: 425645-31-4
M. Wt: 231.2 g/mol
InChI Key: UAAULAKHYRANRB-UHFFFAOYSA-N
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Description

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde (MNFA) is an aldehyde compound with a wide range of applications in the scientific community. It is a versatile compound, with potential applications in the synthesis of a variety of compounds, as well as in scientific research.

Scientific Research Applications

Thermodynamic Properties

The thermodynamic properties of derivatives of 5-(nitrophenyl)-2-furaldehyde were studied to contribute to practical solutions in the synthesis, purification, and application processes. The study involved determining the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of compounds, providing insights into their theoretical nature and practical applications (Dibrivnyi et al., 2019).

Antimicrobial Activity

Hydrazone derivatives of 5-nitro-2-furaldehyde exhibited varying degrees of antimicrobial activity, including significant activity against Gram-positive bacteria. One of the derivatives showed promise as a starting point for antimicrobial drug optimization. Another derivative displayed higher tuberculostatic activity and was identified as a potential structure for future anti-tuberculosis drug research (Gobis et al., 2022).

Supramolecular Structure Analysis

The synthesis and structural analysis of derivatives of 5-nitro-2-furaldehyde revealed insights into the influence of substituent exchange on the self-assembly of supramolecular nets. The study provided detailed information on the formation of synthons and assemblies in different polymorphic forms, contributing to our understanding of molecular interactions and crystal packing effects (Świątkowski et al., 2020).

Reactivity in Alkaline and Acidic Solutions

The reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions was studied, revealing novel redox ring-opening reactions and the formation of various products. This research provided insights into the compound's behavior under different pH conditions and the potential for developing new chemical reactions based on its unique reactivity (Cisak et al., 2001).

Mechanism of Action

The mechanism of action of “5-(4-Methyl-2-nitrophenyl)-2-furaldehyde” would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards of “5-(4-Methyl-2-nitrophenyl)-2-furaldehyde” would depend on its physical and chemical properties. For example, if it were a volatile liquid, it could pose a risk of fire or explosion. If it were toxic or corrosive, it could pose a risk to health .

Future Directions

The future directions for research on “5-(4-Methyl-2-nitrophenyl)-2-furaldehyde” would depend on its properties and potential applications. For example, if it had interesting optical properties, it could be studied for use in optoelectronic devices .

Properties

IUPAC Name

5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)17-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAULAKHYRANRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358314
Record name 5-(4-methyl-2-nitrophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425645-31-4
Record name 5-(4-methyl-2-nitrophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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